
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a bromomethyl group, a dimethyl group, and a carboxylic acid group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted cyclohexene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- 2-(Hydroxymethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- 2-(Methyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
Uniqueness
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
56717-96-5 |
|---|---|
Molecular Formula |
C10H13BrO3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
2-(bromomethyl)-6,6-dimethyl-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H13BrO3/c1-10(2)4-3-7(12)6(5-11)8(10)9(13)14/h3-5H2,1-2H3,(H,13,14) |
InChI Key |
OVEBLBPKSIWJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(=C1C(=O)O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


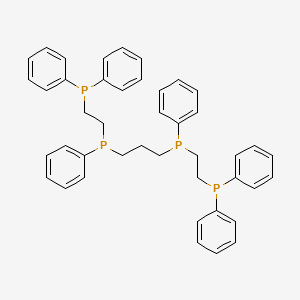

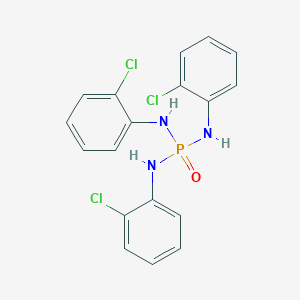
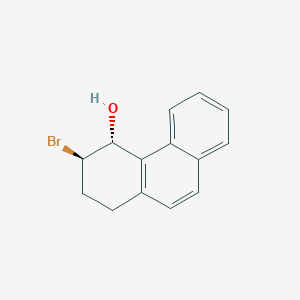

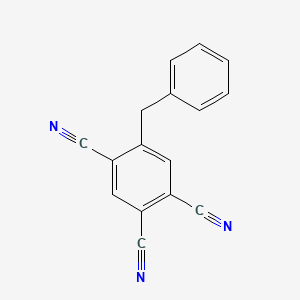
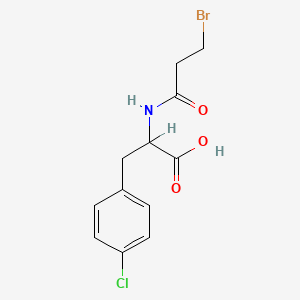

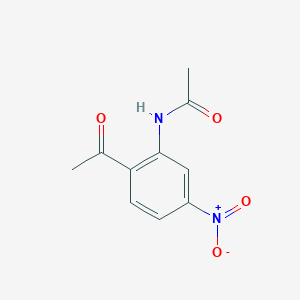

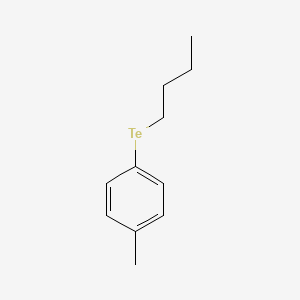
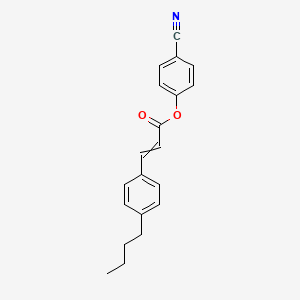
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)
